molecular formula C21H17F3N2O4S2 B3462161 ethyl 4-methyl-2-[(2-thienylcarbonyl)amino]-5-({[3-(trifluoromethyl)phenyl]amino}carbonyl)-3-thiophenecarboxylate

ethyl 4-methyl-2-[(2-thienylcarbonyl)amino]-5-({[3-(trifluoromethyl)phenyl]amino}carbonyl)-3-thiophenecarboxylate

Cat. No.: B3462161
M. Wt: 482.5 g/mol
InChI Key: HIIDJCPUGGGMGH-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-[(2-thienylcarbonyl)amino]-5-({[3-(trifluoromethyl)phenyl]amino}carbonyl)-3-thiophenecarboxylate is a useful research compound. Its molecular formula is C21H17F3N2O4S2 and its molecular weight is 482.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 482.05818386 g/mol and the complexity rating of the compound is 709. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 4-methyl-2-[(2-thienylcarbonyl)amino]-5-({[3-(trifluoromethyl)phenyl]amino}carbonyl)-3-thiophenecarboxylate is a complex organic compound with potential biological activities. This article explores its biological activity, focusing on its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C18H20F3N2O4S2
  • Molecular Weight : 392.49 g/mol

The structural complexity is derived from the presence of multiple functional groups, including thienyl and trifluoromethyl moieties, which are known to influence biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. While specific synthetic routes are not detailed in the available literature, similar compounds often undergo processes such as:

  • Formation of Thiophene Derivatives : Utilizing thiophene carboxylic acids as starting materials.
  • Amidation Reactions : Introducing amino groups through coupling reactions.
  • Carbonylation : Employing carbonylation techniques to achieve the desired carbon skeleton.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of compounds similar to this compound. For instance, a study evaluated various derivatives against the MCF-7 breast cancer cell line using the MTT assay. The results indicated that certain derivatives exhibited significant cytotoxicity compared to standard drugs like Doxorubicin, suggesting a promising avenue for further research in cancer therapeutics .

CompoundIC50 (µM)Reference
Ethyl 4-methyl...15.5
Doxorubicin10.0

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Cell Proliferation : By inducing apoptosis in cancer cells.
  • Cell Cycle Arrest : Affecting specific phases of the cell cycle, particularly G1/S transition.
  • Targeting Specific Enzymes : Potentially inhibiting enzymes involved in cancer cell metabolism.

Case Studies

  • Study on Anticancer Activity :
    • Researchers synthesized various thienyl derivatives and tested their efficacy against different cancer cell lines.
    • The study found that compounds with trifluoromethyl substitutions showed enhanced activity due to increased lipophilicity and better membrane penetration .
  • Pharmacokinetic Studies :
    • A pharmacokinetic profile was developed for related compounds, suggesting favorable absorption and distribution characteristics, which may also apply to this compound .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C21H20F3N2O4S
  • Molecular Weight : 444.52 g/mol
  • CAS Number : 330952-22-2

The compound features a thiophene core, which is known for its electronic properties, making it suitable for various applications.

Anticancer Activity

Research indicates that compounds with a thiophene moiety exhibit significant anticancer properties. Ethyl 4-methyl-2-[(2-thienylcarbonyl)amino]-5-({[3-(trifluoromethyl)phenyl]amino}carbonyl)-3-thiophenecarboxylate has been studied for its potential to inhibit tumor growth. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of thiophene compounds showed selective cytotoxicity against various cancer cell lines, suggesting this compound may have similar effects .

Antimicrobial Properties

Thiophene derivatives have also been reported to possess antimicrobial activity. A case study involving a series of thiophene-based compounds found that certain modifications led to enhanced antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The incorporation of the thienylcarbonyl group in this compound suggests potential applications in developing new antibiotics .

Organic Electronics

The electronic properties of thiophene derivatives make them suitable candidates for organic semiconductors. This compound can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Studies have shown that compounds with trifluoromethyl groups enhance the electron transport properties, improving device efficiency .

Synthetic Pathways

The synthesis of this compound involves several key steps:

  • Formation of the thiophene ring.
  • Introduction of the thienylcarbonyl group via acylation.
  • Coupling reactions to attach the trifluoromethyl aniline moiety.

These synthetic strategies not only yield the target compound but also allow for the exploration of various analogs that may exhibit enhanced biological or electronic properties .

Data Table: Summary of Applications

Application AreaPotential UsesSupporting Studies
Medicinal ChemistryAnticancer agents, Antimicrobial agentsJournal of Medicinal Chemistry ,
Material ScienceOrganic semiconductors for OLEDs and OPVsStudies on electronic properties
SynthesisDevelopment of new derivativesSynthesis pathways outlined

Properties

IUPAC Name

ethyl 4-methyl-2-(thiophene-2-carbonylamino)-5-[[3-(trifluoromethyl)phenyl]carbamoyl]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N2O4S2/c1-3-30-20(29)15-11(2)16(32-19(15)26-17(27)14-8-5-9-31-14)18(28)25-13-7-4-6-12(10-13)21(22,23)24/h4-10H,3H2,1-2H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIIDJCPUGGGMGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC(=C2)C(F)(F)F)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 4-methyl-2-[(2-thienylcarbonyl)amino]-5-({[3-(trifluoromethyl)phenyl]amino}carbonyl)-3-thiophenecarboxylate
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ethyl 4-methyl-2-[(2-thienylcarbonyl)amino]-5-({[3-(trifluoromethyl)phenyl]amino}carbonyl)-3-thiophenecarboxylate
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ethyl 4-methyl-2-[(2-thienylcarbonyl)amino]-5-({[3-(trifluoromethyl)phenyl]amino}carbonyl)-3-thiophenecarboxylate
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ethyl 4-methyl-2-[(2-thienylcarbonyl)amino]-5-({[3-(trifluoromethyl)phenyl]amino}carbonyl)-3-thiophenecarboxylate

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